molecular formula C16H21NO2 B13348108 Ethyl 1-benzyl-6-methyl-1,2,3,6-tetrahydropyridine-2-carboxylate

Ethyl 1-benzyl-6-methyl-1,2,3,6-tetrahydropyridine-2-carboxylate

Cat. No.: B13348108
M. Wt: 259.34 g/mol
InChI Key: GNKZPXOJKHIUEM-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-6-methyl-1,2,3,6-tetrahydropyridine-2-carboxylate is a chemical compound that belongs to the class of tetrahydropyridines This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-6-methyl-1,2,3,6-tetrahydropyridine-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of benzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the tetrahydropyridine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-6-methyl-1,2,3,6-tetrahydropyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure high efficiency and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 1-benzyl-6-methyl-1,2,3,6-tetrahydropyridine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-6-methyl-1,2,3,6-tetrahydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 1-benzyl-6-methyl-1,2,3,6-tetrahydropyridine-2-carboxylate include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyl and methyl groups at specific positions on the tetrahydropyridine ring can result in unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

ethyl 1-benzyl-6-methyl-3,6-dihydro-2H-pyridine-2-carboxylate

InChI

InChI=1S/C16H21NO2/c1-3-19-16(18)15-11-7-8-13(2)17(15)12-14-9-5-4-6-10-14/h4-10,13,15H,3,11-12H2,1-2H3

InChI Key

GNKZPXOJKHIUEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC=CC(N1CC2=CC=CC=C2)C

Origin of Product

United States

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